molecular formula C5H8N4O B14532355 N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine CAS No. 62564-65-2

N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B14532355
CAS No.: 62564-65-2
M. Wt: 140.14 g/mol
InChI Key: VKZJHJWNZVCPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features an amino group and a methylidene hydroxylamine group attached to the pyrazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 80°C to ensure complete dissolution and reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. It can reversibly block certain receptors, such as GABA-A receptors, leading to disturbances in the central nervous system activity. This results in hyperexcitation of nerves and muscles, which can be beneficial in pest control applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(5-amino-1-methylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-5(6)4(2-7-9)3-8-10/h2-3,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZJHJWNZVCPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80807433
Record name N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80807433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62564-65-2
Record name N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80807433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.